![molecular formula C15H13ClO3 B1598274 5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde CAS No. 667412-71-7](/img/structure/B1598274.png)
5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde
Overview
Description
5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde is a chemical compound with the CAS Number: 667412-71-7 . It has a molecular weight of 276.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Oxidation Reactions and Mechanism Studies The study of oxidation reactions involving methoxy substituted benzyl derivatives, including methoxy substituted benzaldehydes, is crucial. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides differentiates between oxidants reacting via single electron transfer and those reacting by direct oxygen atom transfer. Such studies have implications for understanding the mechanisms of chemical reactions and developing new synthetic methods (Lai, Lepage, & Lee, 2002).
Enzyme Catalysis and Reaction Engineering Enzyme-catalyzed asymmetric synthesis, like the formation of 3-methoxy-2'-chlorobenzoin, utilizes 3-methoxybenzaldehyde as a substrate. This process is significant in reaction engineering and the development of reactor concepts for preparative synthesis, highlighting the role of 5-Chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde derivatives in biocatalysis and industrial chemistry (Kühl et al., 2007).
Photocatalytic Oxidation Studies The photocatalytic oxidation of benzyl alcohol derivatives, such as 4-methoxybenzyl alcohol, into corresponding aldehydes is a significant area of research. This study aids in understanding the photocatalytic properties of materials like TiO2 and their application in chemical synthesis under visible light irradiation (Higashimoto et al., 2009).
Spectroscopic Analysis and Structural Determination Spectroscopic studies on compounds like 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde contribute to our understanding of the structural and chemical properties of such compounds. These studies are essential for the development of new materials and the advancement of analytical chemistry (Özay et al., 2013).
Catalysis and Organic Synthesis The catalytic activities of complexes involving derivatives of methoxybenzaldehyde, like chloroperoxidase-catalyzed benzylic hydroxylation, are studied for their relevance in organic synthesis. Understanding these catalytic processes aids in developing efficient synthetic routes for various organic compounds (Miller, Tschirret-Guth, & Ortiz de Montellano, 1995).
Environmental Chemistry and Degradation Studies The synthesis and characterization of chlorinated vanillins, like 4-hydroxy-3-methoxybenzaldehydes, are crucial in understanding the chemical degradation of lignin and humic substances. This research is important for environmental chemistry, particularly in understanding and managing the degradation of organic matter in the environment (Hyötyläinen & Knuutinen, 1993).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-2-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-14-4-2-3-11(7-14)10-19-15-6-5-13(16)8-12(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOPFCRUFJOGQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395934 | |
| Record name | 5-chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-71-7 | |
| Record name | 5-chloro-2-[(3-methoxybenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


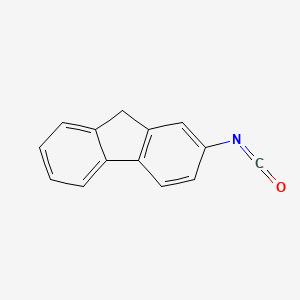
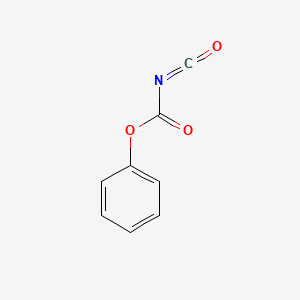


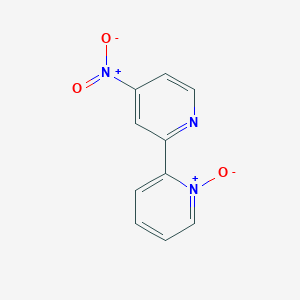


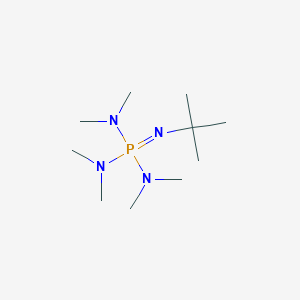
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)
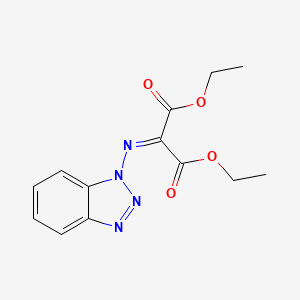
![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)


